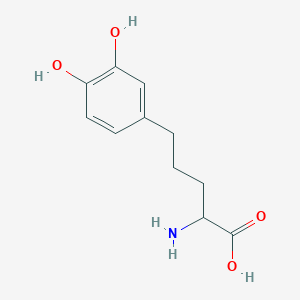
2-Amino-5-(3,4-dihydroxyphenyl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3,4-dihydroxyphenyl)pentanoic acid involves several steps. One common method includes the reaction of 3,4-dihydroxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine, followed by a Strecker synthesis to introduce the amino acid functionality .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, often involving catalytic hydrogenation and advanced purification techniques .
化学反応の分析
Types of Reactions
2-Amino-5-(3,4-dihydroxyphenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Amino-5-(3,4-dihydroxyphenyl)pentanoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Synthesized into drugs for treating neurological disorders and other medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 2-Amino-5-(3,4-dihydroxyphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. It acts as a precursor to neurotransmitters, influencing various biochemical processes in the body. The compound is metabolized by enzymes such as monoamine oxidase and catechol-O-methyltransferase, leading to the formation of active metabolites that exert physiological effects .
類似化合物との比較
Similar Compounds
5-(3,4-Dihydroxyphenyl)pentanoic acid: Shares similar structural features but lacks the amino group.
2-Amino-4,5-dimethoxybenzoic acid: Contains methoxy groups instead of hydroxyl groups.
Uniqueness
2-Amino-5-(3,4-dihydroxyphenyl)pentanoic acid is unique due to its specific combination of amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various scientific and industrial applications .
特性
分子式 |
C11H15NO4 |
|---|---|
分子量 |
225.24 g/mol |
IUPAC名 |
2-amino-5-(3,4-dihydroxyphenyl)pentanoic acid |
InChI |
InChI=1S/C11H15NO4/c12-8(11(15)16)3-1-2-7-4-5-9(13)10(14)6-7/h4-6,8,13-14H,1-3,12H2,(H,15,16) |
InChIキー |
PMMNPSZBLROCSD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CCCC(C(=O)O)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


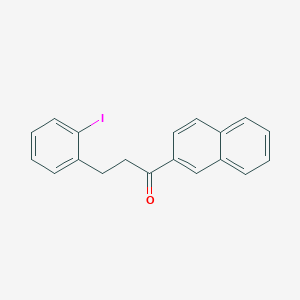
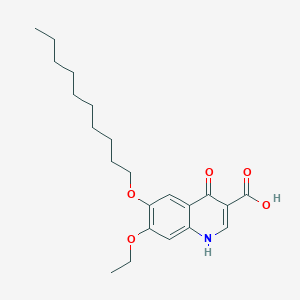
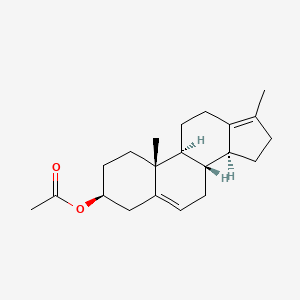

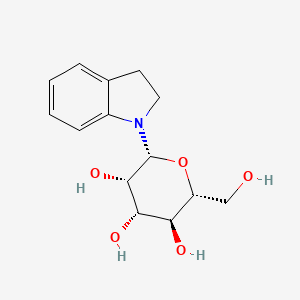
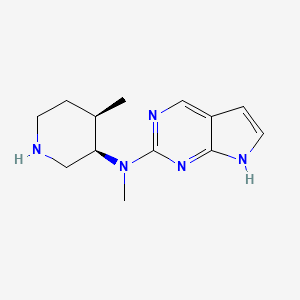
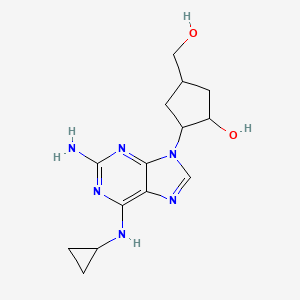
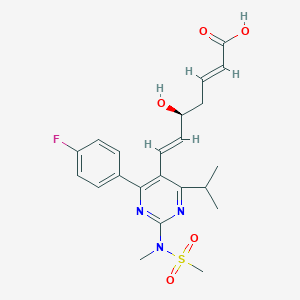
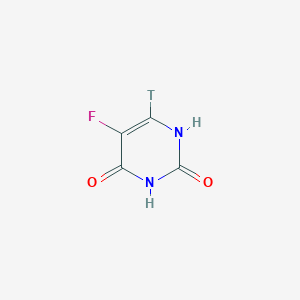
![N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine](/img/structure/B13424250.png)
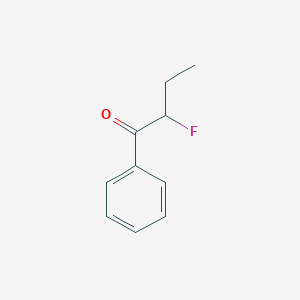

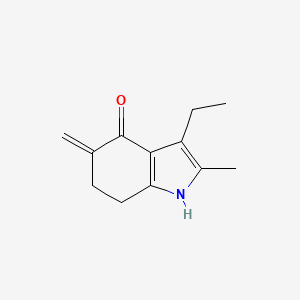
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13424275.png)
